(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride
CAS No.: 2098062-23-6
Cat. No.: VC3168298
Molecular Formula: C9H22ClNO
Molecular Weight: 195.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098062-23-6 |
---|---|
Molecular Formula | C9H22ClNO |
Molecular Weight | 195.73 g/mol |
IUPAC Name | 4-ethoxy-N,2,2-trimethylbutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H21NO.ClH/c1-5-11-7-6-9(2,3)8-10-4;/h10H,5-8H2,1-4H3;1H |
Standard InChI Key | RJEYZJFRMVKNDS-UHFFFAOYSA-N |
SMILES | CCOCCC(C)(C)CNC.Cl |
Canonical SMILES | CCOCCC(C)(C)CNC.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride can be understood as having four distinct structural components:
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A secondary amine bearing a methyl substituent (derived from methylamine)
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A 4-carbon chain with geminal dimethyl substitution at position 2
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An ethoxy group as a terminal functionality
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A hydrochloride counterion associated with the protonated amine
The structure represents a more complex derivative of methylamine, which itself is a simple aliphatic amine with various industrial and chemical applications . The addition of the branched alkyl chain with an ethoxy terminal group creates a molecule with both hydrophilic and hydrophobic regions.
Chemical Identification Data
Table 2.1: Chemical Identification Parameters for (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride
Predicted Physical Properties
Table 2.2: Predicted Physical Properties of (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride
Property | Predicted Value | Basis for Prediction |
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Physical State at 25°C | White to off-white crystalline solid | Common for amine hydrochlorides |
Melting Point | 180-210°C (decomposition possible) | Typical range for similar amine hydrochlorides |
Solubility in Water | >100 mg/mL | Based on salt character |
Solubility in Ethanol | 50-100 mg/mL | Based on polarity and hydrogen bonding |
Solubility in Dichloromethane | 10-50 mg/mL | Based on intermediate polarity |
Solubility in Hexane | <1 mg/mL | Based on salt character |
Log P (free base) | Approximately 2.0-2.5 | Calculated based on structural fragments |
pKa (conjugate acid) | Approximately 9.5-10.5 | Estimated from secondary amine character |
pH (1% solution) | 4.0-5.5 | Typical for amine hydrochlorides |
Chemical Reactivity Profile
The chemical behavior of (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride is influenced by several structural features that determine its reactivity patterns in different chemical environments.
The ammonium center serves as the primary reactive site, capable of participating in acid-base reactions similar to those observed with methylamine and its derivatives . When deprotonated to its free base form, the nitrogen atom becomes nucleophilic, enabling participation in various reactions including alkylation, acylation, and condensation processes.
The ether linkage represents a relatively stable functional group under neutral conditions but may undergo cleavage under strongly acidic conditions or in the presence of strong Lewis acids. This stability is similar to other simple ethers, although the proximity to the electron-donating alkyl chain may slightly modify its reactivity compared to simpler analogs.
Table 2.3: Reactivity of Key Functional Groups in (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride
Functional Group | Reactivity Pattern | Potential Reactions |
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Ammonium Salt (-NH2CH3·HCl) | Acid-base reactions | Neutralization with bases, salt metathesis |
Ether Linkage (-O-) | Cleavage under acidic conditions | Hydrolysis with strong acids, reaction with Lewis acids |
Tertiary Carbon Center | Limited reactivity | Potential radical reactions |
Secondary Amine (free base) | Nucleophilic | Alkylation, acylation, reductive amination |
Methyl Groups | Generally unreactive | Potential oxidation under harsh conditions |
Synthesis and Preparation Methods
Route via N-Methylation of 4-Ethoxy-2,2-dimethylbutan-1-amine
This approach represents the most direct synthetic pathway:
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Starting with 4-ethoxy-2,2-dimethylbutan-1-amine
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N-methylation using an appropriate methylating agent
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Conversion to the hydrochloride salt
Table 3.1: Possible Methylation Reagents and Conditions
Methylating Agent | Reaction Conditions | Advantages | Limitations |
---|---|---|---|
Formaldehyde/NaBH3CN | pH 6-7, RT to 40°C, 4-8h | Mild conditions, selective | Requires careful pH control |
Methyl Iodide | Base (K2CO3), acetone, 40-60°C, 8-12h | High yielding, well-established | Potentially hazardous reagent |
Dimethyl Sulfate | Base (NaOH), water/organic solvent, 0-25°C | Efficient, cost-effective | Toxicity concerns |
Methanol/Al2O3 | 350-430°C, high pressure (20-25 atm) | Single-step approach from simple reagents | Harsh conditions, potential side reactions |
The high-temperature catalytic approach using methanol would conceptually parallel industrial methylamine synthesis processes, which typically employ temperatures of 380-430°C and pressures of 18-25 kg/cm² with solid catalysts such as alumina .
Route via Reductive Amination
An alternative approach could involve:
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Preparation of a suitable 4-ethoxy-2,2-dimethylbutanal intermediate
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Reductive amination with methylamine
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Conversion to the hydrochloride salt
This method would be conceptually similar to the approaches used for preparing deuterated methylamine derivatives, which have been documented as important intermediates for chemical synthesis and pharmaceutical compounds .
Salt Formation
The conversion to the hydrochloride salt would typically involve:
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Dissolution of the free base in an appropriate solvent (ether, ethyl acetate, etc.)
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Addition of hydrogen chloride (gaseous or in solution)
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Isolation of the precipitated salt
Table 3.2: Possible Salt Formation Methods
Method | Procedure | Advantages |
---|---|---|
Gaseous HCl | Bubbling HCl gas into an ethereal solution | Clean reaction, high purity |
Ethereal HCl | Addition of HCl in diethyl ether | Controlled addition, commercial availability |
Acetyl Chloride in Methanol | Generate HCl in situ | Safer handling than gaseous HCl |
Aqueous HCl | Addition to aqueous solution followed by evaporation | Simple procedure, environmentally friendly |
Industrial Production Considerations
For larger-scale production, several factors would be important to consider when developing a manufacturing process for (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride.
Industrial methylamine production typically utilizes gas-phase reactions between methanol and ammonia at elevated temperatures and pressures in the presence of solid catalysts capable of causing dehydration and amination . These principles could potentially be adapted for the synthesis of more complex amine derivatives like the target compound, though with appropriate modifications to account for the more complex structure.
The selection of raw materials, reaction conditions, and purification methods would need to balance considerations of cost-effectiveness, process safety, reaction efficiency, and environmental impact. Methylating agents such as methyl iodide and dimethyl sulfate require careful handling due to their toxicity and reactivity, which could pose challenges for large-scale production.
Analytical Characterization
Spectroscopic Characterization
Table 4.1: Predicted Spectroscopic Properties of (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride
Spectroscopic Method | Expected Key Features |
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¹H NMR | - NH2⁺ signals (broad, ~9-10 ppm) - N-CH3 signals (singlet, ~2.7-2.9 ppm) - CH2-N signals (multiplet, ~2.8-3.1 ppm) - CH2-O signals (quartet, ~3.3-3.5 ppm) - Geminal CH3 signals (singlet, ~0.8-1.0 ppm) |
¹³C NMR | - N-CH3 carbon (~33-36 ppm) - CH2-N carbon (~48-52 ppm) - Quaternary carbon (~35-38 ppm) - CH2-O carbon (~65-70 ppm) - OCH2CH3 carbon (~15-18 ppm) |
IR | - N-H stretching (3200-2800 cm⁻¹, broad) - C-H stretching (2980-2850 cm⁻¹) - C-O stretching (1100-1150 cm⁻¹) - C-N stretching (1200-1250 cm⁻¹) |
Mass Spectrometry | - Molecular ion peak [M]⁺ (without Cl⁻) at m/z 160 - Fragment at m/z 114 (loss of ethoxy group) - Fragment at m/z 58 (methylaminomethyl cation) |
Chromatographic Analysis
For purity determination and quality control, several chromatographic methods would be suitable for analyzing (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride and monitoring its synthesis.
Table 4.2: Recommended Chromatographic Methods for Analysis
Method | Recommended Conditions | Application |
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HPLC | - Column: C18 reverse phase - Mobile phase: Acetonitrile/buffer (pH 3-4) - Detection: UV 210-220 nm and ELSD | Purity determination, related substances analysis |
GC | - Column: DB-5 or equivalent - Temperature program: 100-250°C - Derivatization: Free base conversion or silylation | Volatile impurity analysis, process control |
Ion Chromatography | - Cation exchange column - Eluent: Dilute mineral acid or MSA | Counterion analysis, salt form verification |
TLC | - Stationary phase: Silica gel - Mobile phase: CHCl3/MeOH/NH4OH (85:14:1) | Reaction monitoring, quick identity confirmation |
These analytical methods would be critical for establishing identity, purity, and consistency of the compound, especially if it were to be developed for pharmaceutical or other regulated applications.
Structural Feature | Potential Pharmaceutical Significance |
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Secondary Amine | Common in central nervous system-active compounds and antihistamines |
Ether Linkage | Bioavailability enhancement, metabolic stability |
Branched Alkyl Chain | Increased lipophilicity, receptor selectivity |
Salt Form | Enhanced solubility, stability in formulations |
The methylamine component bears structural similarities to compounds that have been used as intermediates in pharmaceutical synthesis . The balanced hydrophilic/lipophilic character could potentially contribute to favorable pharmacokinetic properties if incorporated into drug candidates.
Chemical Applications
Several chemical applications can be envisioned for (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride based on its structural features and expected reactivity patterns.
The compound could potentially serve as:
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An intermediate in organic synthesis for more complex molecules
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A component in specialized catalytic systems
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A complexing agent for certain metal ions
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A functional additive in polymer chemistry
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A phase-transfer catalyst component in heterogeneous reaction systems
The ether and amine functionalities provide sites for hydrogen bonding and coordination, which could be valuable in applications requiring specific molecular recognition or complexation properties.
Research Applications
In research settings, (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride might serve as:
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A model compound for structure-property relationship studies
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A reference standard for analytical method development
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A building block for combinatorial chemistry libraries
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A tool compound for investigating specific biochemical pathways
Similar compounds with deuterium labeling have been recognized as important intermediates for chemical synthesis and pharmaceutical research , suggesting potential value for the target compound in related applications.
Hazard Category | Expected Classification | Basis for Classification |
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Acute Toxicity | Moderate toxicity potential | Common for amine hydrochlorides |
Skin Corrosion/Irritation | Potentially irritating | Based on salt character |
Eye Damage/Irritation | Potentially irritating to severely irritating | Common for amine salts |
Respiratory Sensitization | Low to moderate concern | Typical for simple amine structures |
Flammability | Not expected to be highly flammable | Salt form reduces flammability |
Simple amines like methylamine are known to be irritating to the respiratory system, eyes, and skin . While the target compound would likely have reduced volatility compared to methylamine, similar precautions would be appropriate when handling the material.
Condition | Expected Stability | Potential Degradation Pathways |
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Ambient Storage (20-25°C) | Stable for extended periods if properly stored | Minimal degradation expected |
Elevated Temperature (40-50°C) | Moderately stable | Potential for slow decomposition |
Solution in Water | Stable at neutral to acidic pH | Potential hydrolysis at alkaline pH |
Light Exposure | Expected to be light-stable | No photosensitive groups present |
Oxidative Conditions | Moderately sensitive | Potential oxidation at the amine |
Amine hydrochlorides generally exhibit good stability under appropriate storage conditions, with the salt form providing protection against oxidation compared to the free base.
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